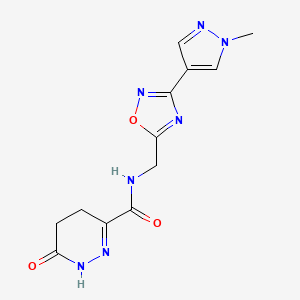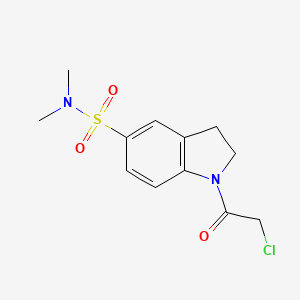
4-(3-Fluoropyridine-4-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Fluoropyridine-4-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluoropyridine-4-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one typically involves multi-step organic reactions. A common approach might include:
Formation of the piperazine core: This can be achieved through the cyclization of appropriate diamines.
Introduction of the thiazole ring: This step might involve the reaction of the piperazine derivative with a thiazole precursor under specific conditions.
Fluoroisonicotinoyl group attachment: The final step could involve the acylation of the piperazine-thiazole intermediate with 3-fluoroisonicotinic acid or its derivatives.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production. This includes the use of efficient catalysts, solvents, and reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine or thiazole rings.
Reduction: Reduction reactions might target the carbonyl group in the piperazin-2-one moiety.
Substitution: The fluoro group on the isonicotinoyl ring can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups at the fluoro position.
Aplicaciones Científicas De Investigación
4-(3-Fluoropyridine-4-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one may have several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Could be used in the development of new materials or as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 4-(3-Fluoropyridine-4-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. The fluoroisonicotinoyl group could enhance binding affinity to certain molecular targets, while the thiazole and piperazine rings might contribute to the overall stability and bioavailability of the compound.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(3-Chloroisonicotinoyl)-1-(thiazol-2-yl)piperazin-2-one
- 4-(3-Bromoisonicotinoyl)-1-(thiazol-2-yl)piperazin-2-one
- 4-(3-Methylisonicotinoyl)-1-(thiazol-2-yl)piperazin-2-one
Uniqueness
The presence of the fluoro group in 4-(3-Fluoropyridine-4-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one may confer unique properties such as increased lipophilicity, enhanced metabolic stability, and improved binding affinity to certain biological targets compared to its chloro, bromo, or methyl analogs.
Propiedades
IUPAC Name |
4-(3-fluoropyridine-4-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN4O2S/c14-10-7-15-2-1-9(10)12(20)17-4-5-18(11(19)8-17)13-16-3-6-21-13/h1-3,6-7H,4-5,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIWGJLXFONUFHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)C2=C(C=NC=C2)F)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-[(2-Methoxyanilino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B2728420.png)
![3-(2-chlorophenyl)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B2728422.png)


![1-(3-methoxypropyl)-2-(4-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2728427.png)
![1-methanesulfonyl-4-[2-(oxolan-3-yloxy)pyridine-4-carbonyl]piperazine](/img/structure/B2728428.png)

![ethyl 2-({2-[(benzylcarbamoyl)methyl]-1-oxo-1,2-dihydroisoquinolin-5-yl}oxy)acetate](/img/structure/B2728432.png)
![4-{[1-(Tert-butoxycarbonyl)piperidin-4-yl]amino}-3-nitrobenzoic acid](/img/structure/B2728435.png)
![3-Fluoro-4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoic acid](/img/structure/B2728436.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2728437.png)

![2-[(4-chlorophenyl)methyl]-6-(morpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2728441.png)

